molecular formula C15H9F3O3 B1324028 4-Acetoxy-3',4',5'-trifluorobenzophenone CAS No. 890100-39-7

4-Acetoxy-3',4',5'-trifluorobenzophenone

Cat. No.: B1324028
CAS No.: 890100-39-7
M. Wt: 294.22 g/mol
InChI Key: ZOBYKIYSQJJGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-3’,4’,5’-trifluorobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of three fluorine atoms and an acetoxy group attached to the benzophenone core. The molecular formula of 4-Acetoxy-3’,4’,5’-trifluorobenzophenone is C15H9F3O3, and it has a molecular weight of 294.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’,4’,5’-trifluorobenzophenone typically involves the acetylation of 3’,4’,5’-trifluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

it is likely that similar acetylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’,4’,5’-trifluorobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-3’,4’,5’-trifluorobenzophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,4’,5’-trifluorobenzophenone is not well-documented. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The presence of fluorine atoms and the acetoxy group may influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetoxy-3’,4’,5’-trifluorobenzophenone
  • 4-Acetoxy-3’,4’,5’-difluorobenzophenone
  • 4-Acetoxy-3’,4’,5’-tetrafluorobenzophenone

Uniqueness

4-Acetoxy-3’,4’,5’-trifluorobenzophenone is unique due to the specific arrangement of fluorine atoms and the acetoxy group on the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-(3,4,5-trifluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-9(3-5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBYKIYSQJJGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641747
Record name 4-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-39-7
Record name 4-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.